2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide
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Overview
Description
2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.
Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated benzimidazole ring .
Scientific Research Applications
2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide apart is its unique combination of functional groups, which confer a broad range of biological activities. Its methoxy and acetamide groups enhance its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C17H18N4O4 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-[2-methoxy-4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-24-15-6-10(2-5-14(15)25-9-16(18)22)8-19-11-3-4-12-13(7-11)21-17(23)20-12/h2-7,19H,8-9H2,1H3,(H2,18,22)(H2,20,21,23) |
InChI Key |
MOGZZDRGOZLZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC(=O)N |
Origin of Product |
United States |
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